rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans
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Overview
Description
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans: is a chemical compound with a complex structure It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans typically involves the following steps:
Formation of the bromomethylcyclohexyl intermediate: This step involves the bromination of a cyclohexyl derivative to introduce the bromomethyl group.
Coupling with tert-butyl carbamate: The bromomethylcyclohexyl intermediate is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the bromomethyl group.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis Products: Corresponding amines and alcohols from the breakdown of the carbamate group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules due to its reactive bromomethyl group.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biochemical Studies: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also interact with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
- tert-butyl N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the stereochemistry of the cyclohexyl ring and the position of the bromomethyl group.
- Chemical Properties: These structural differences can lead to variations in reactivity, stability, and interaction with other molecules.
- Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications over others.
Properties
Molecular Formula |
C14H26BrNO2 |
---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
LPDAGXAQDQFSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CBr |
Origin of Product |
United States |
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